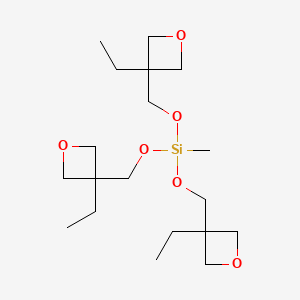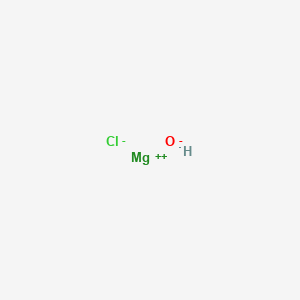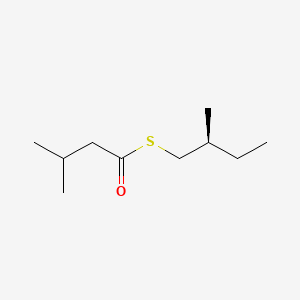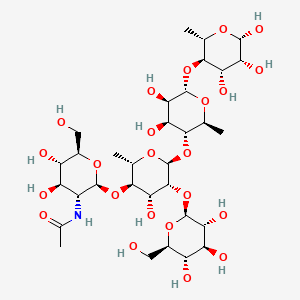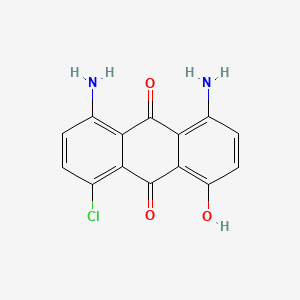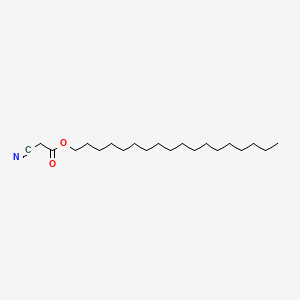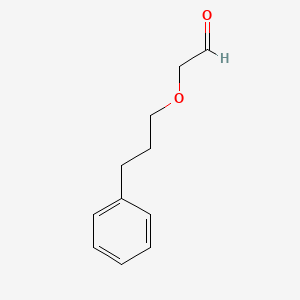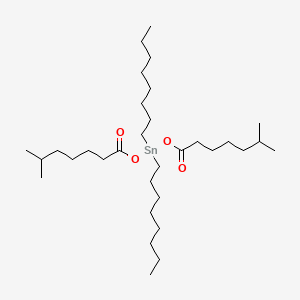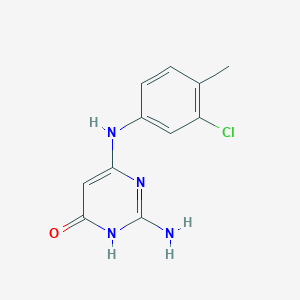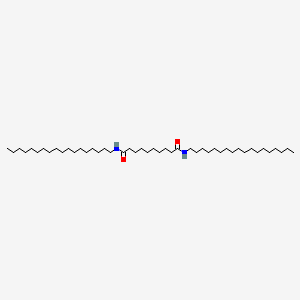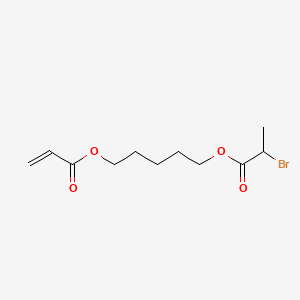
Nitric acid, curium-244Cm salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, curium-244Cm salt is a compound formed by the reaction of nitric acid with curium-244, a radioactive isotope of curium. Nitric acid is a highly corrosive and strong oxidizing agent, while curium-244 is a synthetic element produced in nuclear reactors. The combination of these two substances results in a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, curium-244Cm salt typically involves the reaction of curium-244 with nitric acid. The reaction is carried out under controlled conditions to ensure the safety and stability of the compound. The general reaction can be represented as: [ \text{Cm} + \text{HNO}_3 \rightarrow \text{Cm(NO}_3\text{)}_3 + \text{H}_2 ]
Industrial Production Methods: Industrial production of this compound is limited due to the rarity and radioactivity of curium-244. The production process involves handling radioactive materials, which requires specialized facilities and safety protocols. The synthesis is usually conducted in research laboratories or nuclear facilities with appropriate containment measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the curium ion is further oxidized.
Reduction: The compound can also participate in reduction reactions, where the curium ion is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions, where the nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and hydrazine.
Substitution Reactions: These reactions typically involve the use of other acids or salts to replace the nitrate ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of curium, while reduction reactions may yield lower oxidation states.
Scientific Research Applications
Nitric acid, curium-244Cm salt has several scientific research applications, including:
Chemistry: Used in studies of actinide chemistry and the behavior of radioactive elements.
Biology: Employed in radiobiological research to understand the effects of radiation on biological systems.
Medicine: Investigated for potential use in targeted alpha-particle therapy for cancer treatment.
Industry: Utilized in nuclear fuel reprocessing and waste management to separate and recover valuable actinides.
Mechanism of Action
The mechanism of action of nitric acid, curium-244Cm salt involves the interaction of curium ions with biological molecules or other chemical species. The curium ions can bind to specific molecular targets, leading to various biochemical and physiological effects. The pathways involved in these interactions are complex and depend on the specific context of the application.
Comparison with Similar Compounds
Nitric acid, uranium salt: Similar in that it involves a radioactive element and nitric acid.
Nitric acid, plutonium salt: Another compound involving a radioactive actinide and nitric acid.
Nitric acid, americium salt: Similar in terms of the actinide element and the use of nitric acid.
Uniqueness: Nitric acid, curium-244Cm salt is unique due to the specific properties of curium-244, including its radioactivity and specific isotopic characteristics. This compound’s applications in targeted alpha-particle therapy and nuclear research highlight its distinctiveness compared to other similar compounds.
Properties
CAS No. |
60354-24-7 |
|---|---|
Molecular Formula |
CmN3O9-3 |
Molecular Weight |
430.08 g/mol |
IUPAC Name |
curium-244;trinitrate |
InChI |
InChI=1S/Cm.3NO3/c;3*2-1(3)4/q;3*-1/i1-3;;; |
InChI Key |
CUPQBVMHCGLRHY-FCWGAXCJSA-N |
Isomeric SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[244Cm] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



